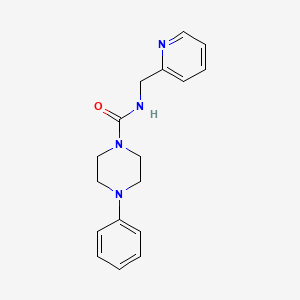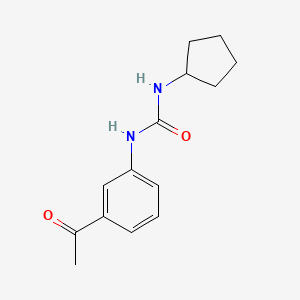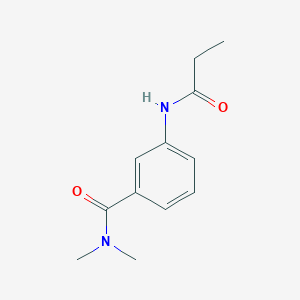
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as PIPER, is a compound that has gained attention in scientific research due to its potential therapeutic applications. PIPER is a member of the piperazine family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant medications.
Biochemical and Physiological Effects
Studies have shown that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide can modulate the activity of the serotonin 5-HT1A receptor, leading to changes in neurotransmitter release and neuronal activity. This has been associated with a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as changes in sleep patterns and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target the serotonin 5-HT1A receptor, which can help to isolate the effects of this receptor from others in the brain. However, one limitation is that 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has relatively low potency compared to other compounds and may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide. One area of interest is the development of more potent analogs of the compound that could be used in the treatment of anxiety and depression. Another direction is the investigation of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide's effects on other receptors in the brain, which could lead to the development of new treatments for a range of neurological and psychiatric disorders. Finally, research could focus on the use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-chloropyridine with piperazine in the presence of a base. This is followed by the reaction of the resulting intermediate with phenyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT1A receptor. This has led to investigations into the potential use of 4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-4-5-9-18-15)21-12-10-20(11-13-21)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFNEKKLSGLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
